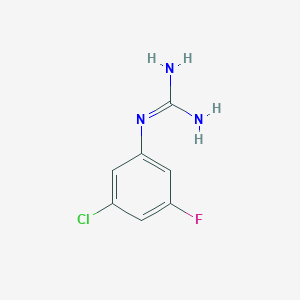
1-(3-Chloro-5-fluorophenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-5-fluorophenyl)guanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a guanidine group attached to a phenyl ring substituted with chlorine and fluorine atoms
Preparation Methods
The synthesis of 1-(3-Chloro-5-fluorophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 3-chloro-5-fluoroaniline with cyanamide in the presence of a base to form the guanidine derivative. The reaction conditions typically include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial production methods may involve more efficient and scalable processes, such as the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(3-Chloro-5-fluorophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from -78°C to 100°C . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chloro-5-fluorophenyl)guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-fluorophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Chloro-5-fluorophenyl)guanidine can be compared with other similar compounds, such as:
1-(2-Chloro-4-fluorophenyl)guanidine: This compound has a similar structure but with different positions of chlorine and fluorine atoms on the phenyl ring.
1-(3-Fluorophenyl)guanidine: Lacks the chlorine atom, which may result in different chemical and biological properties.
1-(3-Chloro-4-fluorophenyl)guanidine: Another structural isomer with different substitution patterns on the phenyl ring.
Properties
Molecular Formula |
C7H7ClFN3 |
|---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
2-(3-chloro-5-fluorophenyl)guanidine |
InChI |
InChI=1S/C7H7ClFN3/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3H,(H4,10,11,12) |
InChI Key |
GGZIRNFXJWZQEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


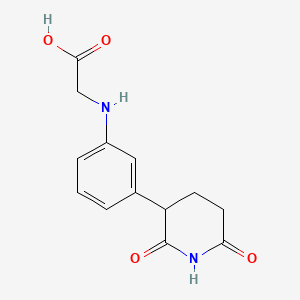
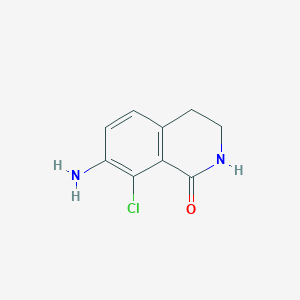
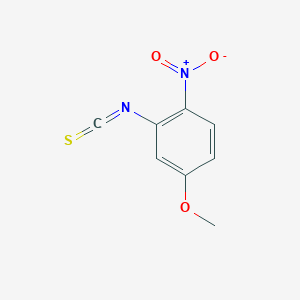
![4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline](/img/structure/B13693245.png)

![2,2-difluoro-8-(2-fluorophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13693260.png)
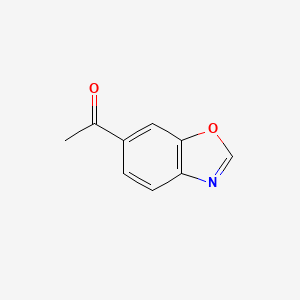
sulfane](/img/structure/B13693284.png)

![Methyl (R)-2-Methyl-3-[(methylsulfonyl)oxy]propanoate](/img/structure/B13693295.png)
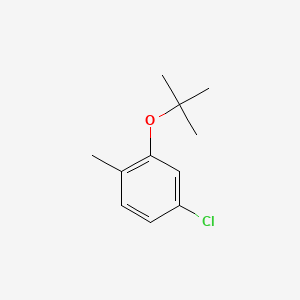
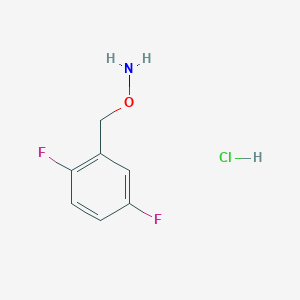

![Bicyclo[2.2.2]octane-2,5-dicarboxylic Acid](/img/structure/B13693305.png)
